molecular formula C10H24N4 B145938 1,4-Bis(3-aminopropyl)piperazine CAS No. 7209-38-3

1,4-Bis(3-aminopropyl)piperazine

Cat. No.: B145938
CAS No.: 7209-38-3
M. Wt: 200.32 g/mol
InChI Key: XUSNPFGLKGCWGN-UHFFFAOYSA-N
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Description

1,4-Bis(3-aminopropyl)piperazine is a chemical compound with the molecular formula C10H24N4. It is a derivative of piperazine, featuring two aminopropyl groups attached to the nitrogen atoms of the piperazine ring. This compound is known for its versatility in various chemical reactions and applications in different fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(3-aminopropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-chloropropylamine under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of chlorine atoms with aminopropyl groups .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-aminopropyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(3-aminopropyl)piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(2-hydroxyethyl)piperazine
  • 1-(2-Aminoethyl)piperazine
  • 3,3′-Diamino-N-methyldipropylamine
  • Tris(2-aminoethyl)amine

Uniqueness

1,4-Bis(3-aminopropyl)piperazine is unique due to its specific structure, which allows for versatile chemical modifications and interactions. Its dual aminopropyl groups provide multiple sites for functionalization, making it a valuable compound in various applications .

Properties

IUPAC Name

3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine
Source PubChem
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InChI

InChI=1S/C10H24N4/c11-3-1-5-13-7-9-14(10-8-13)6-2-4-12/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSNPFGLKGCWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N4
Record name BIS (AMINOPROPYL) PIPERAZINE
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DSSTOX Substance ID

DTXSID8022246
Record name 1,4-Piperazinedipropanamine
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Bis (aminopropyl) piperazine appears as a colorless liquid with a faint fishlike odor. Corosive to tissue. Burns, although requiring some effort to ignite. Produces toxic oxides of nitrogen during combustion., Liquid
Record name BIS (AMINOPROPYL) PIPERAZINE
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Record name 1,4-Piperazinedipropanamine
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CAS No.

7209-38-3
Record name BIS (AMINOPROPYL) PIPERAZINE
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Record name 1,4-Bis(3′-aminopropyl)piperazine
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Record name 1,4-Piperazinedipropanamine
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Record name 1,4-Piperazinedipropanamine
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Record name 1,4-Piperazinedipropanamine
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Record name N,N'-bis(3-aminopropyl)piperazine
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Record name 1,4-PIPERAZINEDIPROPANAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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